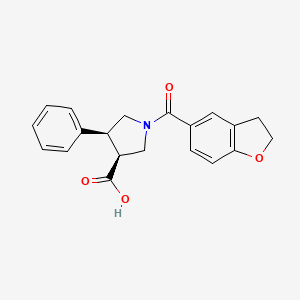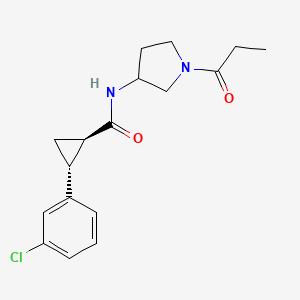![molecular formula C17H19N5O2 B7337353 (2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7337353.png)
(2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of (2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. It has also been suggested that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and upregulating the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, which could be beneficial for the treatment of various types of cancer. Furthermore, this compound has been found to inhibit the replication of several viruses, including HIV, HCV, and HSV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-viral activity. This compound could be useful for studying the mechanisms underlying these diseases and for developing new therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the study of (2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Another direction is to explore the use of this compound in combination with other drugs for the treatment of cancer. Additionally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties could be a promising avenue for future research.
Métodos De Síntesis
The synthesis of (2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide involves the reaction of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoic acid with (2R)-pyrrolidine-2-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified by column chromatography using a suitable solvent system.
Aplicaciones Científicas De Investigación
(2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, this compound has been found to have anti-viral activity against several viruses, including HIV, HCV, and HSV-1.
Propiedades
IUPAC Name |
(2R)-1-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-14(23)13-2-1-9-22(13)17(24)12-7-5-11(6-8-12)16-19-15(20-21-16)10-3-4-10/h5-8,10,13H,1-4,9H2,(H2,18,23)(H,19,20,21)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKMFVCRZKKWOH-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=NNC(=N3)C4CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC=C(C=C2)C3=NNC(=N3)C4CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-3-(3-bromophenyl)-3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7337270.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[[1-(2-hydroxypropyl)piperidin-4-yl]methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7337275.png)
![(2R,6S)-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide](/img/structure/B7337277.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]methyl]benzoate](/img/structure/B7337281.png)
![(3R)-3-(3-bromophenyl)-3-[(4,4-difluorocyclohexanecarbonyl)amino]propanoic acid](/img/structure/B7337283.png)


![(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[(1R,2R)-2-pyridin-3-ylcyclopropyl]methanone](/img/structure/B7337318.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7337324.png)
![[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-(4-ethyl-2-methylpiperazin-1-yl)methanone](/img/structure/B7337327.png)
![1-(adamantane-1-carbonyl)-N-[[(2R)-oxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7337328.png)
![2-cyclobutyl-2-hydroxy-N-[(1R,2R)-2-methoxycyclopentyl]acetamide](/img/structure/B7337333.png)
![(1S)-2,2-dimethyl-N-(6-oxaspiro[2.5]octan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7337340.png)
![(2-cyclobutyloxyphenyl)-[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazin-1-yl]methanone](/img/structure/B7337349.png)
